2-[2-(4-tert-Butylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Solubility Boron reagent handling Process chemistry

Researchers requiring alkylboronic esters for Suzuki coupling often face protodeboronation under aqueous basic conditions, eroding yields. This 4-tert-butylphenethyl pinacol boronate ester (CAS 1073355-22-2) resolves this: • Superior hydrolytic stability vs. free boronic acids-withstands K₂CO₃/H₂O/dioxane at 80-100 °C. • High LogP (4.62) drives quantitative organic-phase partitioning, reducing extraction cycles and solvent consumption. • Orthogonal sp³-C-B reactivity enables chemoselective coupling in the presence of aryl-BPin groups.

Molecular Formula C18H29BO2
Molecular Weight 288.2 g/mol
CAS No. 1073355-22-2
Cat. No. B1503520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-tert-Butylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1073355-22-2
Molecular FormulaC18H29BO2
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H29BO2/c1-16(2,3)15-10-8-14(9-11-15)12-13-19-20-17(4,5)18(6,7)21-19/h8-11H,12-13H2,1-7H3
InChIKeyMWFMSBIXSIIMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-tert-Butylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Identity and Class Context


2-[2-(4-tert-Butylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073355-22-2) is a pinacol boronate ester that incorporates a 4‑tert‑butylphenethyl group as the carbon‑bound substituent on boron. This compound belongs to the broader class of alkylboronic acid pinacol esters, which serve as shelf‑stable surrogates for the corresponding boronic acids in Suzuki–Miyaura cross‑coupling and related C–C bond‑forming processes [1]. Its distinguishing structural features—a para‑tert‑butyl substituent on the aromatic ring and a two‑carbon ethyl spacer between the ring and the boron centre—differentiate it from directly arylated pinacol boronates (e.g., 4‑tert‑butylphenylboronic acid pinacol ester, CAS 214360‑66‑4) and from phenethylboronic acid pinacol ester lacking the tert‑butyl group (CAS 165904‑22‑3) [2]. The tert‑butyl group contributes substantial steric bulk and lipophilicity (calculated LogP 4.62), which modulate both physical‑organic behaviour and reactivity in palladium‑catalysed transformations [3].

Why Generic Pinacol Boronates Cannot Replace This Reagent


Pinacol boronate esters are not commodity reagents that can be freely interchanged. The combination of the para‑tert‑butyl substituent and the ethylene spacer in CAS 1073355‑22‑2 creates a unique steric and electronic profile that directly impacts three procurement‑critical parameters: (i) solubility in organic solvents, (ii) protodeboronation resistance under aqueous basic conditions, and (iii) transmetallation efficiency in Suzuki–Miyaura couplings. Substituting a directly arylated analogue (e.g., CAS 214360‑66‑4) eliminates the conformational flexibility of the ethyl linker, while omitting the tert‑butyl group (e.g., CAS 165904‑22‑3) reduces lipophilicity (ΔLogP ≈ 1.8) and removes the steric shielding that slows hydrolytic decomposition [1]. Generic substitution therefore risks altered reaction kinetics, lower isolated yields, or complete failure in iterative coupling sequences where precise chemoselectivity is required [2].

Quantitative Differential Evidence vs. Closest Analogs


Solubility Advantage of Pinacol Esters Across Organic Solvents

Class‑level evidence demonstrates that pinacol boronate esters consistently outperform their parent boronic acids in organic solvent solubility. Leszczyński et al. (2020) determined solubilities of phenylboronic acid, its pinacol ester, and its azaester in chloroform, 3‑pentanone, acetone, dipropyl ether, and methylcyclohexane using a dynamic turbidity‑based method. The pinacol ester exhibited higher solubility than the parent phenylboronic acid in all five solvents tested [1]. While not measured on the 4‑tert‑butylphenethyl derivative directly, the trend is general for pinacol boronates because the esterification eliminates the hydrogen‑bond‑driven boroxine/anhydride equilibria that limit free boronic acid solubility. For CAS 1073355‑22‑2, this translates to easier preparation of homogeneous reaction mixtures and more reproducible stoichiometry in cross‑coupling reactions.

Solubility Boron reagent handling Process chemistry

Protodeboronation Stability Under Basic Aqueous Conditions

Protodeboronation—the loss of the boron moiety via C–B bond cleavage—is a major yield‑limiting side reaction in Suzuki couplings conducted under aqueous basic conditions. Cox et al. (2016) systematically studied protodeboronation of arylboronic esters and found that pinacol boronic esters display a unique stability at high pH compared to other commonly employed esters and to the corresponding free boronic acids [1]. The enhanced stability arises because the tetrahedral pinacol‑boronate adduct formed under basic conditions is less prone to protodeboronation than the trigonal boronic acid or other ester adducts. For CAS 1073355‑22‑2, which contains an alkyl‑B bond (generally more protodeboronation‑resistant than aryl‑B bonds), the pinacol ester protection provides an additional stability margin that is particularly valuable when using excess aqueous base or prolonged reaction times.

Protodeboronation Stability Suzuki coupling

Hydrolytic Stability at Physiological pH: Substituent Effects

Achilli et al. (2013) measured the hydrolysis kinetics of a series of substituted phenylboronic pinacol esters at physiological pH (7.4) and found that the hydrolysis rate is strongly dependent on the electronic character of the aryl substituents [1]. Electron‑donating groups (EDGs) decelerate hydrolysis, while electron‑withdrawing groups accelerate it. The para‑tert‑butyl group on the aromatic ring of CAS 1073355‑22‑2 is a moderately strong EDG (σₚ⁺ = −0.26), which is expected to reduce the hydrolysis rate relative to unsubstituted phenylboronic pinacol ester. The ethyl spacer further isolates the boron centre from direct aryl conjugation, potentially providing additional hydrolytic stability compared to directly arylated pinacol esters such as CAS 214360‑66‑4.

Hydrolysis Stability Drug delivery

Chemoselective Reactivity in Suzuki–Miyaura Couplings

Alkylboronic acid pinacol esters (sp³‑C–B bond) and arylboronic acid pinacol esters (sp²‑C–B bond) exhibit fundamentally different transmetallation kinetics in palladium‑catalysed cross‑couplings. Alkyl boronates generally undergo slower transmetallation than aryl boronates, making them compatible with conditions that leave aryl‑BPin groups intact [1]. This differential reactivity is exploited in iterative and orthogonal coupling strategies where the 4‑tert‑butylphenethyl‑BPin (alkyl‑B, CAS 1073355‑22‑2) can be selectively reacted in the presence of an aryl‑BPin partner. The directly arylated comparator 4‑tert‑butylphenyl‑BPin (CAS 214360‑66‑4) does not offer this orthogonality because both are aryl‑B species and would compete under standard Suzuki conditions.

Chemoselectivity Suzuki coupling Iterative synthesis

Solid-State Handling and Weighing Accuracy

CAS 1073355‑22‑2 is a solid at ambient temperature (molecular weight 288.2 g·mol⁻¹), whereas the unsubstituted phenethyl analogue (CAS 165904‑22‑3, MW 232.1) is reported as a low‑melting solid or liquid (mp 31–33 °C) [1]. The higher molecular weight and presence of the tert‑butyl group raise the melting point, making the 4‑tert‑butyl derivative easier to weigh accurately on an analytical balance with minimal risk of partial melting during handling. For procurement, this translates to simpler inventory management, reduced solvent pre‑dispensing errors, and better lot‑to‑lot consistency in reaction setup, particularly in high‑throughput or automated synthesis workflows.

Physical state Storage stability Weighing accuracy

Lipophilicity-Driven Extraction and Purification Advantage

The calculated LogP for CAS 1073355‑22‑2 is 4.62, compared to approximately 2.8–3.0 for the unsubstituted phenethylboronic acid pinacol ester (CAS 165904‑22‑3) based on fragment‑based estimation [1]. This ~1.8 LogP unit difference corresponds to an approximately 60‑fold increase in 1‑octanol/water partition coefficient, meaning the tert‑butyl derivative partitions much more efficiently into organic solvents during aqueous workup. In practical terms, this reduces product loss to the aqueous phase during extraction and simplifies chromatographic purification (higher Rf on silica), resulting in higher isolated yields and reduced solvent consumption per gram of final product.

Lipophilicity Extraction Purification

Optimal Deployment Scenarios Based on Quantitative Evidence


Iterative Suzuki–Miyaura Sequences Requiring Chemoselectivity

The alkylboronic ester nature of CAS 1073355‑22‑2 (sp³‑C–B bond) enables its selective cross‑coupling in the presence of aryl‑BPin groups, which transmetallate more rapidly. This orthogonality is critical in the synthesis of unsymmetrical biaryl‑alkyl hybrid scaffolds where a directly arylated pinacol boronate (e.g., CAS 214360‑66‑4) would undergo competitive coupling and generate complex product mixtures [1]. The solid physical state also facilitates precise stoichiometric control during sequential coupling steps.

Aqueous-Phase Reactions Prone to Protodeboronation

Under basic aqueous conditions (e.g., K₂CO₃/H₂O/dioxane at 80–100 °C), free boronic acids and many non‑pinacol esters suffer from significant protodeboronation that erodes yield. The pinacol ester protection of CAS 1073355‑22‑2 provides the highest documented stability among common boronic ester classes under such conditions [1]. This makes it the preferred form for Suzuki couplings requiring excess aqueous base or extended reaction times, particularly when the coupling partner is a deactivated or sterically hindered aryl halide.

Preparative-Scale Synthesis with Optimized Purification Economics

The elevated LogP (4.62) of the 4‑tert‑butylphenethylBPin compared to non‑tert‑butylated analogues (LogP ≈ 2.8–3.0) means that during aqueous workup, the product partitions almost quantitatively into the organic layer, minimising yield loss to the aqueous phase [1]. On preparative scale (>50 mmol), the reduced number of extraction cycles and lower solvent volumes translate into measurable cost savings. Additionally, the higher Rf on silica gel simplifies flash chromatography, reducing silica and solvent consumption per gram of purified product.

Bioconjugation and Prodrug Design at Physiological pH

For applications in chemical biology—such as boronic ester‑based prodrugs, bioconjugation handles, or boron neutron capture therapy (BNCT) agents—the hydrolytic stability of the boron functionality at pH 7.4 is a key design parameter. The electron‑donating para‑tert‑butyl group on CAS 1073355‑22‑2 is predicted to decelerate hydrolysis relative to unsubstituted or electron‑poor phenylboronic pinacol esters, based on the structure–stability trends documented by Achilli et al. [1]. This allows finer temporal control over boronic acid release in biological environments.

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